molecular formula C12H20O B1615396 2,5-Di-tert-butylfuran CAS No. 4789-40-6

2,5-Di-tert-butylfuran

Cat. No.: B1615396
CAS No.: 4789-40-6
M. Wt: 180.29 g/mol
InChI Key: LHCFPVDATVVDLD-UHFFFAOYSA-N
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Description

2,5-Di-tert-butylfuran is an organic compound with the molecular formula C12H20O. It belongs to the class of alkyl-substituted furans, which are characterized by a furan ring substituted with alkyl groups. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Di-tert-butylfuran can be synthesized through several methods. One common approach involves the reaction of furan with isobutene in the presence of metallic iron, iron (III) oxide, or iron (II) or iron (III) halides as catalysts . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of robust catalysts and optimized reaction conditions allows for efficient and cost-effective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di-tert-butylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the furan ring and the tert-butyl groups, which influence the reactivity of the compound .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce dihydrofuran derivatives .

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butylfuran involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. For instance, it has been shown to inhibit calcium ATPases, which play a crucial role in muscle function and cellular calcium homeostasis . The tert-butyl groups enhance the compound’s stability and influence its binding affinity to target proteins .

Properties

IUPAC Name

2,5-ditert-butylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCFPVDATVVDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197312
Record name Furan, 2,5-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4789-40-6
Record name Furan, 2,5-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,5-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dichloromethane (1275 g), iron (III) oxide (200 g) and iron (III) cloride (5.0 g) were charged to a reaction vessel and the stirred mixture was heated to reflux temperature (ca. 40° C.). A mixture of furan (85.1 g) and tert.butyl chloride (289.3 g) was then run into the solvent/catalyst mixture during about 1.5 hours, and the mixture was then maintained at reflux temperature, with stirring, for a further 1.5 hours after the addition was complete. The reaction mixture was then filtered to remove the catalyst, which was washed on the filter with dichloromethane (2×100 g). The filtrate and washings were combined and the dichloromethane was distilled off until the internal temperature of the mixture reached 60°-65° C. Glycerol (125 g) was then added and the mixture was subjected to distillation under reduced pressure to give 2,5-di-tert.butylfuran (80 g at 85.9% strength=32% of theoretical based on furan charged) b.p. 85° C./15 mm Hg pressure (20 mbar).
Name
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
289.3 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
1275 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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